molecular formula C17H18N2O5S B2780400 N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1421456-93-0

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2780400
CAS No.: 1421456-93-0
M. Wt: 362.4
InChI Key: QKOHUFZRDODDFJ-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative designed for advanced chemical biology and pharmaceutical research. This compound features a distinct molecular architecture, incorporating a 1,3-benzodioxole moiety linked via a hydroxypropyl chain to an ethanediamide core, which is further functionalized with a (thiophen-2-yl)methyl group . This specific structure suggests potential for diverse receptor interactions, making it a candidate for discovery efforts in medicinal chemistry. Scientific interest in this compound and its analogs is driven by the known bioactivity of its core components. The 1,3-benzodioxole scaffold is a significant pharmacophore present in a range of bioactive molecules . Furthermore, contemporary research has demonstrated that N-(benzo[d][1,3]dioxol-5-yl) acetamide derivatives can exhibit potent agonist activity on specific plant hormone receptors, such as TIR1 (Transport Inhibitor Response 1), leading to pronounced effects like the enhancement of primary root growth . While the specific mechanism of action for this compound requires further investigation, its design positions it as a valuable chemical tool for probing biological systems, studying structure-activity relationships (SAR), and screening for novel therapeutic or agrochemical agents. This product is intended for research purposes by qualified scientists in laboratory settings only.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c20-13(11-3-4-14-15(8-11)24-10-23-14)5-6-18-16(21)17(22)19-9-12-2-1-7-25-12/h1-4,7-8,13,20H,5-6,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOHUFZRDODDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be reacted with various reagents to introduce the thiophene moiety and the ethanediamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The thiophene moiety may also contribute to the compound’s biological effects by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Structural Analogs in Falcipain-2 Inhibition

QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl]Ethanediamide)

  • Key Differences: QOD replaces the thiophen-2-ylmethyl group with a tetrahydroquinolinyl-ethyl chain.
  • Activity: Demonstrated potent falcipain-2 inhibition due to its planar tetrahydroquinoline moiety, which enhances π-π stacking with the enzyme’s active site .
  • Limitations: Lower solubility compared to the target compound due to the bulky hydrophobic quinoline group.

ICD (N-{3-[(Biphenyl-4yl Carbonyl) Amino]Propyl}-1H-Indole-2-Carboxamide)

  • Key Differences : ICD uses an indole-carboxamide scaffold instead of benzodioxolyl-ethanediamide.
  • Activity : Exhibits moderate falcipain-2 inhibition but superior cellular permeability due to its biphenyl group .

Target Compound

  • Advantages : The thiophene group may improve electron-rich interactions with catalytic cysteine residues in falcipain-2, while the 3-hydroxypropyl chain enhances aqueous solubility compared to QOD .

Comparative Data Table

Compound Molecular Features Biological Target Solubility (Predicted) Key Reference
Target Compound Benzodioxolyl, thiophene, hydroxypropyl Falcipain-2 (potential) Moderate
QOD Benzodioxolyl, tetrahydroquinolinyl Falcipain-2 Low
ICD Indole, biphenyl, carboxamide Falcipain-2 High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide?

  • Methodology : Multi-step synthesis involving coupling agents (e.g., EDC, HOBt) in polar aprotic solvents (DMF, DMSO) under inert atmospheres to prevent oxidation. Key steps include:

  • Amide bond formation between benzodioxolyl and thiophenemethyl moieties.
  • Hydroxyl group protection/deprotection to avoid side reactions .
  • Reaction monitoring via TLC and intermediate purification via column chromatography.
    • Critical Parameters : Temperature control (60–80°C), catalyst-to-substrate ratios (1:1.2), and solvent drying (molecular sieves) to enhance yields .

Q. How can structural integrity and purity be validated post-synthesis?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups (e.g., benzodioxole δ 5.9–6.1 ppm, thiophene δ 6.8–7.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Assay Design :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculation .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK-293) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Approach :

  • Functional Group Modifications : Replace thiophene with furan or pyridine rings to alter electron density and binding affinity .
  • Stereochemical Analysis : Chiral HPLC to isolate enantiomers and compare activity (e.g., R vs. S configurations at the hydroxypropyl group) .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or EGFR) .

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

  • Methodological Adjustments :

  • Solubility Profiling : Use biorelevant media (FaSSIF/FeSSIF) instead of pure buffers to mimic physiological conditions .
  • Formulation Optimization : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • In Vivo PK Studies : LC-MS/MS quantification of plasma concentrations after oral/intravenous administration in rodent models .

Q. How can reaction mechanisms and degradation pathways be elucidated?

  • Techniques :

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., hydroxypropyl group) to probe rate-determining steps .
  • LC-MS/MS Degradation Studies : Forced degradation (acid/base/oxidative stress) to identify hydrolytic or oxidative byproducts .
  • DFT Calculations : Transition state analysis for key reactions (e.g., amide hydrolysis) .

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